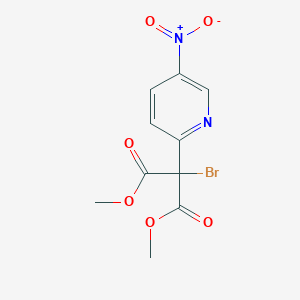

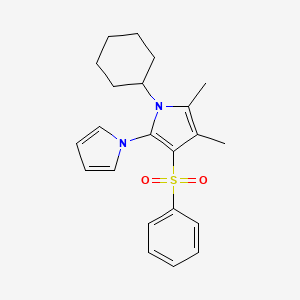

![molecular formula C15H14FN3O B3038417 4-(2,6-Dimethylpyrazolo[1,5-a]pyrimidin-5-yl)-2-fluorophenyl methyl ether CAS No. 861210-20-0](/img/structure/B3038417.png)

4-(2,6-Dimethylpyrazolo[1,5-a]pyrimidin-5-yl)-2-fluorophenyl methyl ether

Vue d'ensemble

Description

4-(2,6-Dimethylpyrazolo[1,5-a]pyrimidin-5-yl)-2-fluorophenyl methyl ether (abbreviated as 4-DMPPME) is a novel synthetic compound that has been investigated for its potential applications in scientific research. It is a member of the pyrazolo[1,5-a]pyrimidine family and is composed of a pyrazole ring with a fluorophenyl methyl ether substituent. 4-DMPPME has been studied for its ability to interact with proteins, nucleic acids, and other molecules and has been found to have a wide range of physiological effects.

Applications De Recherche Scientifique

Antitumor Activity

Pyrazolo[1,5-a]pyrimidines exhibit promising anticancer potential. Researchers have explored their use as an antitumor scaffold. These compounds can be synthesized through various pathways, allowing for structural diversity. The regioselectivity of the reaction can be controlled using dimethylamino leaving groups, leading to specific modifications . Their impact on cancer cells and potential mechanisms of action are areas of active investigation.

Rational Drug Design

The pyrazolo[1,5-a]pyrimidine core inspires rational drug design. By combining insights from synthetic chemistry, enzymatic inhibition, and photophysical properties, researchers aim to develop novel drugs. These compounds may target specific diseases, including cancer, inflammation, or infectious diseases.

Mécanisme D'action

Target of Action

The primary target of 4-(2,6-Dimethylpyrazolo[1,5-a]pyrimidin-5-yl)-2-fluorophenyl methyl ether is the translocator protein 18 kDa (TSPO) . TSPO is recognized as a biomarker for microglial activation and neuroinflammation imaging .

Mode of Action

This compound interacts with TSPO, leading to changes that can be detected using positron emission tomography (PET) radiotracers . The pyrazolo[1,5-a]pyrimidine acetamides, to which this compound belongs, are a particularly attractive class of TSPO-specific ligands .

Biochemical Pathways

It’s known that pyrazolo[1,5-a]pyrimidines and related heterocyclic compounds have a wide range of applications in medicine and agriculture . These compounds exhibit diverse pharmacological activities and their ability to mimic the structural features of biogenic purines makes them promising candidates for drug development .

Pharmacokinetics

A related compound, [18f]f-dpa, demonstrates rapid entry into the brain and a concentration equilibrium at 20–30 min after injection . The metabolic profiles at 90 min after radiotracer injection in the plasma show that unchanged [18F]F-DPA accounts for 28.3±6.4% of the remaining radioactivity . In the brain, unchanged [18F]F-DPA accounts for 93.5±2.8% of the radioactivity .

Result of Action

Related compounds have been shown to have anticancer potential . In-vitro assays against MCF-7, MDA-MB231, and MDA-MB453 cell lines reveal intriguing findings .

Action Environment

For instance, the compound should be kept in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Propriétés

IUPAC Name |

5-(3-fluoro-4-methoxyphenyl)-2,6-dimethylpyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN3O/c1-9-8-19-14(6-10(2)18-19)17-15(9)11-4-5-13(20-3)12(16)7-11/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIEFLNTWWKHYOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=C(C(=NC2=C1)C3=CC(=C(C=C3)OC)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,6-Dimethylpyrazolo[1,5-a]pyrimidin-5-yl)-2-fluorophenyl methyl ether | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

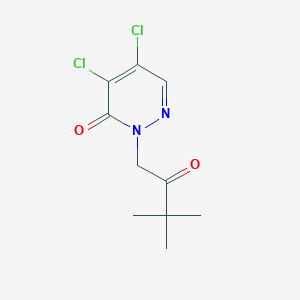

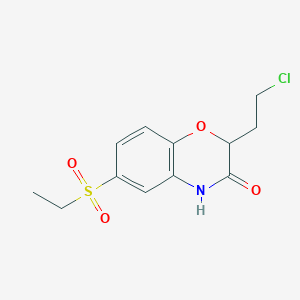

![7-(4-Chlorophenyl)-2-(2-methylphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B3038338.png)

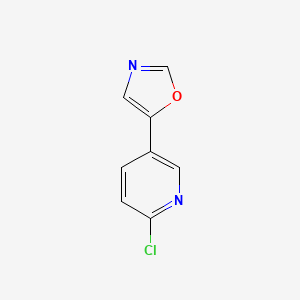

![5-[(2,4-Dichlorobenzyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B3038339.png)

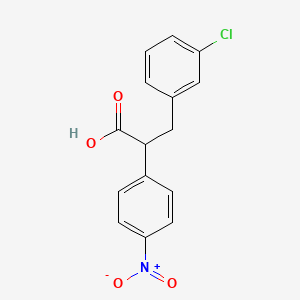

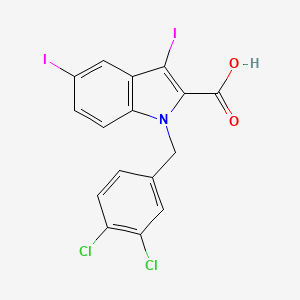

![1-[(4-{2-[(E)-1,3-benzodioxol-5-ylmethylidene]hydrazino}-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B3038343.png)

![2-Chloro-4-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B3038352.png)

![2-[(4-Chloro-7-phenylthieno[3,2-d]pyrimidin-6-yl)sulfanyl]acetonitrile](/img/structure/B3038353.png)

![6,7-Dimethoxy-2-propylsulfanyl-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-imine](/img/structure/B3038355.png)